1-benzoyl-3-(fluoromethyl)azetidine
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Overview
Description
1-Benzoyl-3-(fluoromethyl)azetidine is a synthetic organic compound with the molecular formula C11H12FNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-3-(fluoromethyl)azetidine typically involves the reaction of azetidine derivatives with benzoyl chloride and fluoromethylating agents. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which undergoes benzoylation followed by fluoromethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzoyl-3-(fluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Benzoyl-3-(fluoromethyl)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-benzoyl-3-(fluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzoyl group can modulate its pharmacokinetic properties. The azetidine ring provides a rigid and constrained framework that can influence the compound’s overall biological activity .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.
1-Benzoylazetidine: Similar to 1-benzoyl-3-(fluoromethyl)azetidine but lacks the fluoromethyl group.
3-Fluoromethylazetidine: Contains the fluoromethyl group but lacks the benzoyl group.
Uniqueness: this compound is unique due to the presence of both the benzoyl and fluoromethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2703779-28-4 |
---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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